molecular formula C14H21NOS B15260095 2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine

2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine

Cat. No.: B15260095
M. Wt: 251.39 g/mol
InChI Key: AKQRPSRTTSTSGQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 2-chloroethylpiperidine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .

This may include the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfur group, typically using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-[(2-Methoxyphenyl)sulfanyl]ethyl)piperidine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways .

Properties

Molecular Formula

C14H21NOS

Molecular Weight

251.39 g/mol

IUPAC Name

2-[2-(2-methoxyphenyl)sulfanylethyl]piperidine

InChI

InChI=1S/C14H21NOS/c1-16-13-7-2-3-8-14(13)17-11-9-12-6-4-5-10-15-12/h2-3,7-8,12,15H,4-6,9-11H2,1H3

InChI Key

AKQRPSRTTSTSGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1SCCC2CCCCN2

Origin of Product

United States

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